molecular formula C19H16ClNO2S B2885822 2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine CAS No. 339017-13-9

2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine

Cat. No. B2885822
CAS RN: 339017-13-9
M. Wt: 357.85
InChI Key: UFJWIWIKDWFPNI-UHFFFAOYSA-N
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Description

The compound “2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a phenyl group at the 6-position, a methyl group at the 4-position, and a chloro group at the 2-position. At the 3-position, it has a sulfonyl group attached to a 4-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (the pyridine and phenyl groups), a sulfonyl group (which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to the 4-methylphenyl group), and a chloro group. These functional groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing chloro and sulfonyl groups and the electron-donating methyl groups. The pyridine ring could potentially undergo electrophilic aromatic substitution reactions at the positions activated by these substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups could impact its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Catalytic Processes and Regioselectivity

Research demonstrates the significance of similar compounds in catalytic processes and achieving atypical regioselectivity. For instance, ruthenium-catalyzed meta sulfonation of 2-phenylpyridines using sulfonyl chlorides highlights the utility of these compounds in selective catalytic reactions. The presence of a 2-pyridyl group facilitates stable Ru-C(aryl) σ bond formation, inducing strong para-directing effects and allowing for electrophilic aromatic substitution with sulfonyl chloride to furnish a sulfone at the meta position to the chelating group. This catalytic process offers access to regioselectivities uncommon in conventional reactions, which could be relevant for synthesizing derivatives of the compound (Saidi et al., 2011).

Complexation and Structural Studies

Studies on similar compounds also delve into complexation with metals and the resulting structural and photophysical properties. For example, research on sulfonated polypyridine ligands and their iridium(III) complexes emphasizes the exploration of luminescent materials and their potential applications in light-emitting devices. The structural elucidation and photophysical properties of these complexes, derived from similar sulfonyl-containing ligands, underline the importance of understanding the interactions between these compounds and various metals, which could be pertinent to the development of new materials or catalysts (Neve et al., 1999).

Biological and Pharmacological Applications

Additionally, the modification of similar compounds with bioactive ligands and the study of their interactions with biological targets underscore the potential of these compounds in biomedical research. For instance, the synthesis and characterization of amino salicylato salts and their Cu(II) complexes, along with their inhibition studies on carbonic anhydrase isoenzymes, highlight the relevance of structurally similar compounds in pharmacological applications. These studies provide insights into the design and development of new inhibitors that could be applied in therapeutic contexts (Yenikaya et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could explore its synthesis, properties, and potential applications in more detail .

properties

IUPAC Name

2-chloro-4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S/c1-13-8-10-16(11-9-13)24(22,23)18-14(2)12-17(21-19(18)20)15-6-4-3-5-7-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJWIWIKDWFPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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